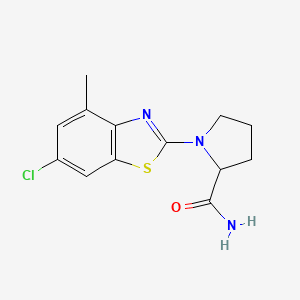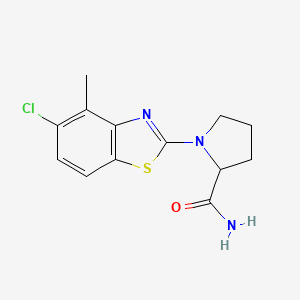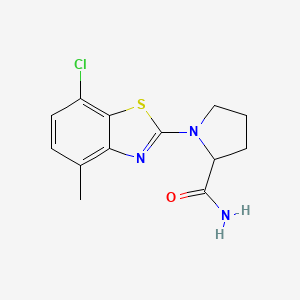
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, also known as CMBC, is an organic compound with a wide range of applications in the scientific research field. CMBC has been used in various studies to further the understanding of its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This could result in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting these enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation and pain .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action could potentially be a reduction in inflammation and pain, as suggested by the activities of similar compounds . .
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is its ability to act as an antagonist of the 5-HT3 receptor, which can be useful in studying the effects of certain compounds on this receptor. Additionally, this compound has been suggested to have a variety of biochemical and physiological effects, which can be useful in studying the effects of certain compounds on the human body. However, one of the main limitations of using this compound in laboratory experiments is its lack of specificity, which can lead to inaccurate results.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide in scientific research. One potential future direction is to further study the effects of this compound on the 5-HT3 receptor, as well as to study the effects of this compound on other receptors. Additionally, this compound could be used to further study the effects of certain compounds on the nervous system, as well as to study the effects of certain compounds on the cardiovascular system. Furthermore, this compound could be used to further study the effects of certain compounds on the immune system, as well as to study the effects of certain compounds on cancer cells.
Synthesemethoden
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be synthesized through a three-step reaction process. The first step involves the reaction of 6-chloro-4-methyl-1,3-benzothiazole with pyrrolidine-2-carboxylic acid, which produces a compound known as 6-chloro-4-methyl-1,3-benzothiazol-2-yl pyrrolidine-2-carboxylic acid. The second step involves the reaction of 6-chloro-4-methyl-1,3-benzothiazol-2-yl pyrrolidine-2-carboxylic acid with ammonia to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been used in various scientific studies for its diverse range of applications. It has been used as a tool to study the effects of various drugs and compounds on the human body, as well as to study the effects of environmental pollutants on human health. This compound has also been used to study the effects of certain compounds on the immune system, as well as to study the effects of certain compounds on cancer cells. Additionally, this compound has been used to study the effects of certain compounds on the nervous system, as well as to study the effects of certain compounds on the cardiovascular system.
Biochemische Analyse
Biochemical Properties
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. By inhibiting COX-2, this compound can reduce inflammation and pain . Additionally, it interacts with other proteins involved in inflammatory pathways, further modulating the biochemical responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as cyclooxygenase-2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use Over time, it may undergo degradation, leading to a reduction in its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, toxic effects may be observed, including gastrointestinal irritation and hepatotoxicity. The threshold dose for these adverse effects varies among different animal models, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its target sites. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory pathways . Additionally, it may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These subcellular localizations influence the compound’s ability to modulate cellular processes and exert its biological effects.
Eigenschaften
IUPAC Name |
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-7-5-8(14)6-10-11(7)16-13(19-10)17-4-2-3-9(17)12(15)18/h5-6,9H,2-4H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGREXPBWZPNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N3CCCC3C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444907.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444917.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444925.png)
![2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444946.png)
![4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6444960.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444965.png)
![6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile](/img/structure/B6444969.png)


![5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine](/img/structure/B6444998.png)
![N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445005.png)
![N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445010.png)
![4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6445016.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6445026.png)
